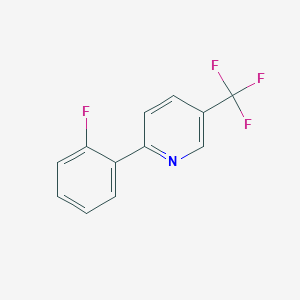

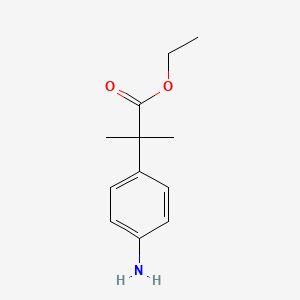

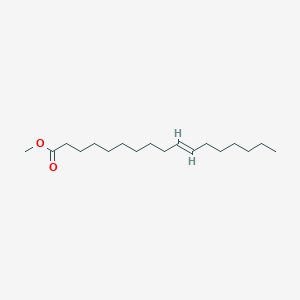

![molecular formula C5H8N4O2 B3132549 3a-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione CAS No. 3720-96-5](/img/structure/B3132549.png)

3a-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione

説明

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

Synthesis Analysis

Recent advances in the synthesis of imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .Chemical Reactions Analysis

The synthesis of imidazoles often involves the formation of one of the heterocycle’s core bonds . For example, Fang et al. reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which followed by proto-demetallation, tautomerization and dehydrative cyclization .科学的研究の応用

Synthesis Methods and Derivative Formation

3a-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione, a derivative of imidazole, has been a focus in the development of synthesis methods for various chemical derivatives. For instance, a method for synthesizing 4-substituted 3a,6a-diphenyltetrahydro-2H-imidazo[4,5-d][1,3]thiazole-2,5(3H)-diones has been established, highlighting the potential for diverse derivative formation (Kravchenko et al., 2015). Additionally, research has explored the synthesis of glycolurils, which include this compound, for their applications in fields like supramolecular chemistry and as precursors in pharmacology (Kravchenko, Baranov, & Gazieva, 2018).

Application in Supramolecular Chemistry

The compound and its analogues have been used as building blocks in supramolecular chemistry. Their potential in forming complex molecular structures makes them valuable in this field. The study of their crystalline structure and supramolecular organization provides insights into their chemical behavior and potential applications (Kravchenko et al., 2015).

Potential in Pharmaceutical Applications

Glycolurils, a category that includes this compound, have found use in pharmaceuticals as active compounds with various biological activities. These activities range from antibacterial to neurotropic, demonstrating the compound's versatility in medicinal chemistry (Kravchenko, Baranov, & Gazieva, 2018).

Exploration in Theoretical Chemistry

Research has also delved into the theoretical aspects of compounds like this compound. Studies involving density functional theory and other computational methods have been conducted to understand the proton transfer reaction and tautomerism in glycoluril and its derivatives. This theoretical exploration aids in comprehending the chemical properties and reactivity of these compounds (Beni et al., 2016).

Applications in Materials Science

Additionally, derivatives of this compound have been investigated for their use as anti-corrosion inhibitors in materials science. For example, a study examined the efficacy of a derivative as an inhibitor for carbon steel in an acidic environment, highlighting its potential in industrial applications (Berdimurodov et al., 2020).

将来の方向性

The future directions of research on imidazoles are likely to continue to focus on the development of novel methods for the regiocontrolled synthesis of substituted imidazoles . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

特性

IUPAC Name |

3a-methyl-3,4,6,6a-tetrahydro-1H-imidazo[4,5-d]imidazole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2/c1-5-2(6-3(10)8-5)7-4(11)9-5/h2H,1H3,(H2,6,8,10)(H2,7,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTIVQLVXSNDPGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(NC(=O)N1)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90365498 | |

| Record name | Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-6a-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3720-96-5 | |

| Record name | Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-6a-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

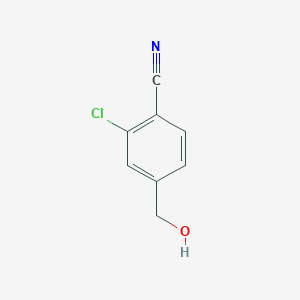

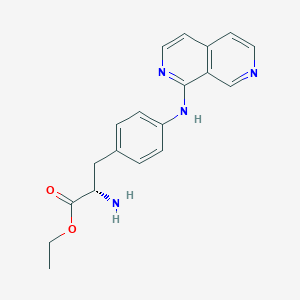

![(2S)-3-(1H-indol-3-yl)-2-[(3-nitro-2-pyridinyl)amino]propanoic acid](/img/structure/B3132505.png)

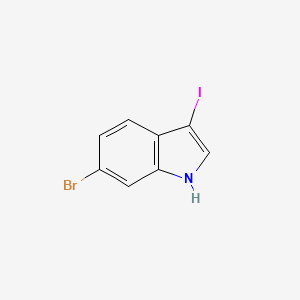

![3,7,7-trimethyl-4-(3-pyridinyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B3132522.png)

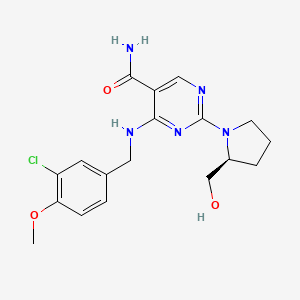

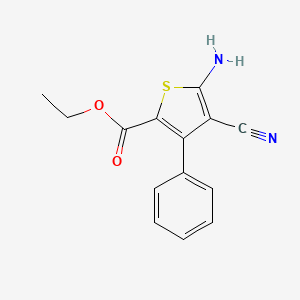

![3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B3132528.png)